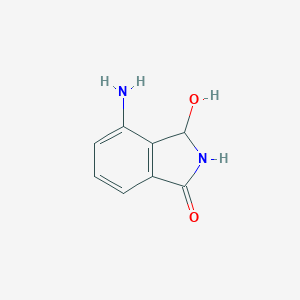
4-Amino-3-hydroxyisoindolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-hydroxyisoindolin-1-one is a heterocyclic organic compound with the molecular formula C8H8N2O2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxyisoindolin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phthalic anhydride with ammonia, followed by cyclization and subsequent functional group modifications . Another approach involves the use of ultrasonic-assisted synthesis, which has been shown to be efficient and yield high purity products .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and ability to produce high yields. These reactions typically involve the use of methyl 2-formylbenzoate as a starting material under acidic conditions .
化学反応の分析
Types of Reactions: 4-Amino-3-hydroxyisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoindolinones and hydroxy derivatives, which have significant applications in pharmaceuticals and materials science .
科学的研究の応用
4-Amino-3-hydroxyisoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.
Industry: It is utilized in the production of dyes, pigments, and polymer additives.
作用機序
The mechanism of action of 4-Amino-3-hydroxyisoindolin-1-one involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting key enzymes and proteins involved in cellular processes. For instance, it can inhibit the activity of certain kinases, leading to the disruption of cell signaling pathways and inducing apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
類似化合物との比較
3-Hydroxyisoindolin-1-one: Similar in structure but lacks the amino group, resulting in different reactivity and biological activity.
4-Amino-3-methylisoindolin-1-one: Contains a methyl group instead of a hydroxy group, leading to variations in its chemical properties and applications.
Uniqueness: 4-Amino-3-hydroxyisoindolin-1-one is unique due to its combination of amino and hydroxy functional groups, which confer distinct reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its potential as a versatile intermediate in synthetic chemistry .
生物活性
4-Amino-3-hydroxyisoindolin-1-one (CAS No. 175533-31-0) is a heterocyclic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, mechanisms of action, and potential applications in drug development.
This compound is characterized by the molecular formula C8H8N2O2. The synthesis of this compound typically involves cyclization reactions, often starting from phthalic anhydride and ammonia under controlled conditions. A notable method includes the use of multicomponent reactions (MCRs), which enhance yield and efficiency .
Common Synthetic Routes:
- Cyclization of Phthalic Anhydride : Involves reaction with ammonia followed by functional group modifications.
- Ultrasonic-Assisted Synthesis : This technique has been shown to significantly reduce reaction time and increase yields compared to conventional methods .
Antimicrobial Properties
This compound exhibits notable antimicrobial activity attributed to its ability to interfere with bacterial cell wall synthesis. Studies indicate that it can act against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involves the inhibition of specific kinases that play crucial roles in cell signaling pathways, leading to apoptosis in cancer cells .
The biological activity of this compound is primarily mediated through its interaction with key enzymes and proteins:
- Inhibition of Kinases : The compound can inhibit the activity of certain kinases involved in cell proliferation and survival.
- Induction of Apoptosis : By disrupting critical signaling pathways, it promotes programmed cell death in malignant cells .
Research Findings and Case Studies
A variety of studies have documented the biological effects of this compound. Below are summarized findings from selected research:
特性
IUPAC Name |
4-amino-3-hydroxy-2,3-dihydroisoindol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3,8,12H,9H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDKDZFQTDATET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(NC2=O)O)C(=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














